molecular formula C13H20N2O3S B2981930 Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate CAS No. 2361645-17-0

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate

Cat. No.: B2981930
CAS No.: 2361645-17-0
M. Wt: 284.37
InChI Key: YKIANZWXWGWPLN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and the presence of functional groups such as tert-butyl, cyano, and acetylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino ester or a β-amino nitrile.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Attachment of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine or the acetylsulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or acetylsulfanyl groups using nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, thiols, and suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyano group, for example, can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their structure and activity.

Comparison with Similar Compounds

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate: This compound has a piperidine ring instead of an azetidine ring, which may result in different reactivity and biological activity.

    Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanopyrrolidine-1-carboxylate: This compound has a pyrrolidine ring, which is a five-membered ring, compared to the four-membered azetidine ring.

The uniqueness of this compound lies in its azetidine ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes.

Properties

IUPAC Name

tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(16)19-6-5-13(7-14)8-15(9-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIANZWXWGWPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC1(CN(C1)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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